molecular formula C12H15BrO4 B427194 3-Bromo-5-ethoxy-4-propoxybenzoic acid CAS No. 723245-45-2

3-Bromo-5-ethoxy-4-propoxybenzoic acid

Cat. No. B427194
M. Wt: 303.15g/mol
InChI Key: KRDVGXLPEZGQSG-UHFFFAOYSA-N
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Description

“3-Bromo-5-ethoxy-4-propoxybenzoic acid” is a chemical compound with the molecular formula C12H15BrO4 . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-ethoxy-4-propoxybenzoic acid” consists of a benzene ring substituted with bromo, ethoxy, and propoxy groups, along with a carboxylic acid group . The molecular weight of this compound is 303.1491 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-ethoxy-4-propoxybenzoic acid” include its molecular formula (C12H15BrO4), molecular weight (303.1491), and its structure . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Exploration of Biaryl Carboxylic Acids in Selective Functionalization

Biaryl carboxylic acids, such as 3-ethoxy-2-phenylbenzoic acid, have been synthesized and tested for their role as proton shuttles in the direct arylation of indoles, demonstrating superior yield and selectivity. This highlights their potential in facilitating specific chemical reactions and enhancing the efficiency of organic synthesis processes (Jing-Jing Pi et al., 2018).

Efficient Synthesis of Key Acid Synthons

The synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a crucial intermediate for the preparation of pharmaceuticals like repaglinide, has been optimized. This demonstrates a more efficient and commercially viable method, enhancing the production process of important medical compounds (M. Salman et al., 2002).

Supramolecular Assemblies with N-donor Compounds

Research into molecular recognition using 3,5-dihydroxybenzoic acid and its bromo derivative has led to the synthesis and analysis of supramolecular assemblies. These findings offer insights into the complex interactions between molecules, contributing to the development of new materials with specific properties (S. Varughese & V. Pedireddi, 2006).

Antibacterial Activity of New Compounds

The synthesis of new compounds fused with benzothiazoles and their subsequent screening for antibacterial activity highlight the potential of these compounds in contributing to the development of new antibacterial agents. This research addresses the ongoing need for effective treatments against resistant bacterial strains (T. Bhagat, 2017).

Antioxidant Properties of Marine-derived Compounds

Bromophenol derivatives isolated from the red alga Rhodomela confervoides have shown potent scavenging activity against radicals. This discovery highlights the potential of these natural compounds in food and pharmaceutical industries as natural antioxidants, offering a way to combat oxidative stress (Ke-kai Li et al., 2012).

Safety And Hazards

While specific safety and hazard information for “3-Bromo-5-ethoxy-4-propoxybenzoic acid” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling such compounds.

Future Directions

The future directions for “3-Bromo-5-ethoxy-4-propoxybenzoic acid” could involve its use in the synthesis of more complex organic compounds. Its unique structure makes it a potentially useful building block in organic synthesis .

properties

IUPAC Name

3-bromo-5-ethoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDVGXLPEZGQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxy-4-propoxybenzoic acid

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